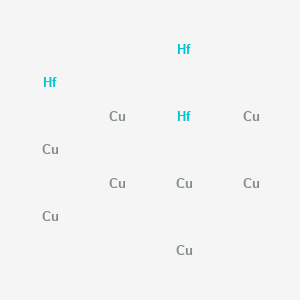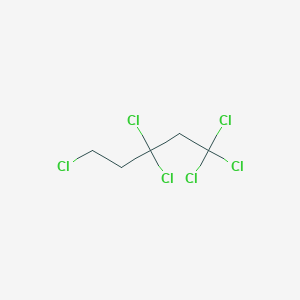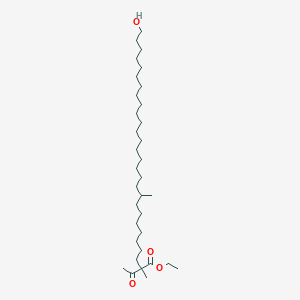![molecular formula C18H17BrClNO2 B14601727 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide CAS No. 61189-87-5](/img/structure/B14601727.png)
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethoxyisoquinoline core, and a hydrobromide salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The dimethoxy groups are then introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chlorothiophenol
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoquinoline core and dimethoxy groups differentiate it from other similar compounds, making it a valuable molecule for targeted research applications.
Eigenschaften
CAS-Nummer |
61189-87-5 |
|---|---|
Molekularformel |
C18H17BrClNO2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide |
InChI |
InChI=1S/C18H16ClNO2.BrH/c1-21-16-7-8-17(22-2)18-13(10-20-11-15(16)18)9-12-3-5-14(19)6-4-12;/h3-8,10-11H,9H2,1-2H3;1H |
InChI-Schlüssel |
SXXCQPSPADHCGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=NC=C(C2=C(C=C1)OC)CC3=CC=C(C=C3)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)






![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
